molecular formula C29H28O9 B12363882 9-O-Benzoyloxokadsuranol

9-O-Benzoyloxokadsuranol

Cat. No.: B12363882
M. Wt: 520.5 g/mol
InChI Key: QKCAULIJCVGCOM-BMMMKAKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

9-O-Benzoyloxokadsuranol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-O-Benzoyloxokadsuranol has been extensively studied for its pharmacological properties. It exhibits cytotoxic, antioxidant, antitumor, anti-inflammatory, anti-insomnia, anti-trypanosomal, anti-platelet aggregation, and hepatoprotective effects . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry. It is used in the development of therapeutic agents, nutritional and health products, and cosmetics .

Mechanism of Action

The mechanism of action of 9-O-Benzoyloxokadsuranol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells . The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

9-O-Benzoyloxokadsuranol is unique among lignanoids due to its specific pharmacological properties. Similar compounds include other lignanoids like meso-dihydroguaiaretic acid, (+)-anwulignan, dihydroguaiaretic acid, monomethyl dihydroguaiaretic acid, saururenin, and isoanwulignan . These compounds share some pharmacological properties but differ in their specific effects and mechanisms of action.

Properties

Molecular Formula

C29H28O9

Molecular Weight

520.5 g/mol

IUPAC Name

[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate

InChI

InChI=1S/C29H28O9/c1-14-15(2)23(38-28(32)16-8-6-5-7-9-16)17-10-20-24(37-13-36-20)26-21(17)29(12-35-26)18(22(14)30)11-19(33-3)25(34-4)27(29)31/h5-11,14-15,22-23,30H,12-13H2,1-4H3/t14-,15+,22+,23+,29-/m0/s1

InChI Key

QKCAULIJCVGCOM-BMMMKAKKSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]1O)OCO3)OC(=O)C6=CC=CC=C6)C

Canonical SMILES

CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C6=CC=CC=C6)C

Origin of Product

United States

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